alpha-d-Glucopyranuronic acid methyl ester 2,3,4-tribenzoate 1-methanesulfonate
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Overview
Description
Itraconazole: is a triazole antifungal agent used to treat various fungal infections, such as blastomycosis and onychomycosis.
Hydroxy Itraconazole (OH-ITZ): is an active metabolite of itraconazole.
Preparation Methods
- Itraconazole is synthesized through various routes, including cyclization of 2,4-dichlorophenylacetonitrile with 1,2,4-triazole-1-methanol, followed by oxidation and cyclization to form the triazole ring.
- Industrial production methods involve large-scale synthesis using appropriate reagents and conditions.
Chemical Reactions Analysis
- Itraconazole undergoes reactions such as oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products include hydroxy itraconazole and other derivatives.
Scientific Research Applications
Medicine: Itraconazole is used to treat blastomycosis, histoplasmosis, and aspergillosis in both immunocompromised and non-immunocompromised patients.
Dermatology: It is effective against onychomycosis (fungal nail infections).
Research: Scientists study its pharmacokinetics and therapeutic monitoring.
Mechanism of Action
- Itraconazole inhibits fungal cytochrome P450-dependent enzymes, disrupting ergosterol synthesis.
- It targets fungal cell membranes, leading to cell death.
Comparison with Similar Compounds
- Hydroxy itraconazole’s unique metabolite profile sets it apart.
Voriconazole: and are similar antifungal agents.
Remember, this information is based on current knowledge, and further research may reveal additional insights
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-methylsulfonyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O12S/c1-36-28(33)23-21(37-25(30)18-12-6-3-7-13-18)22(38-26(31)19-14-8-4-9-15-19)24(29(40-23)41-42(2,34)35)39-27(32)20-16-10-5-11-17-20/h3-17,21-24,29H,1-2H3/t21-,22-,23-,24+,29+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVGRCQMYCSHFD-LDJGUTQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OS(=O)(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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